molecular formula C8H14ClN B13594933 7-Azaspiro[3.5]non-1-enehydrochloride

7-Azaspiro[3.5]non-1-enehydrochloride

Cat. No.: B13594933
M. Wt: 159.65 g/mol
InChI Key: MSNBMNJGZVHOAK-UHFFFAOYSA-N
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Description

7-Azaspiro[3.5]non-1-enehydrochloride is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which consists of a nonane ring fused with an azaspiro moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azaspiro[3.5]non-1-enehydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the hydrochloride group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of a suitable amine with a cyclic ketone can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

7-Azaspiro[3.5]non-1-enehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines.

Scientific Research Applications

7-Azaspiro[3.5]non-1-enehydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Azaspiro[3.5]non-1-enehydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides. By inhibiting FAAH, the compound can modulate the levels of these bioactive lipids, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    7-Azaspiro[3.5]nonane: A similar spirocyclic compound with a slightly different structure.

    1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with distinct properties.

Uniqueness

7-Azaspiro[3.5]non-1-enehydrochloride is unique due to its specific spirocyclic structure and its ability to inhibit FAAH with high potency. This distinguishes it from other spirocyclic compounds, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

7-azaspiro[3.5]non-2-ene;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-2-8(3-1)4-6-9-7-5-8;/h1-2,9H,3-7H2;1H

InChI Key

MSNBMNJGZVHOAK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC=C2.Cl

Origin of Product

United States

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